molecular formula C13H11N3O3S B2396136 2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide CAS No. 708239-87-6

2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide

Cat. No.: B2396136
CAS No.: 708239-87-6
M. Wt: 289.31
InChI Key: HARJCSAMFNUPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core fused with a sulfonamide group, a combination known to confer valuable bio-active properties. The structural motif of the 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is recognized in scientific literature for its potential as an inhibitor of carbonic anhydrase enzymes . Carbonic anhydrases are a family of metalloenzymes involved in critical physiological processes, and their inhibitors are investigated for a wide range of therapeutic applications . The specific substitution with an N-phenyl group on the benzimidazole ring makes this compound a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this reagent to develop and synthesize novel analogs for probing biological targets, particularly within the central nervous system (CNS) and other therapeutic areas . The sulfonamide functional group is a privileged structure in pharmacology, known for its ability to interact with various enzymes and receptors, which makes derivatives of this compound a versatile tool for designing new enzyme inhibitors or receptor ligands . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-13-14-11-7-6-10(8-12(11)15-13)20(18,19)16-9-4-2-1-3-5-9/h1-8,16H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARJCSAMFNUPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide typically involves the reaction of benzimidazole derivatives with appropriate sulfonamide reagents. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by sulfonation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole and Benzoxazole Sulfonamides

Benzoxazole Analogs
  • 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS 31591-39-6): Replacing the benzimidazole core with a benzoxazole ring reduces molecular weight (214.2 g/mol vs. ~350 g/mol for S10) but may diminish hydrogen-bonding capacity due to the absence of the imidazole NH group. No biological data are available, but the structural difference likely impacts target selectivity .

Sulfonamides with Heterocyclic Moieties

Thiazolidine and Furan Derivatives
  • However, the benzoxazole core may reduce metabolic stability compared to benzimidazole-based compounds .
  • This derivative’s TNF-α inhibitory activity is unreported, but similar modifications in S10 analogs (e.g., 4e) suggest efficacy gains .

Antimicrobial Sulfonamides

  • 5-(Substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide derivatives :
    These compounds, featuring furan and substituted phenyl groups, exhibit antimicrobial activity. While structurally distinct from S10, their sulfonamide moiety underscores its versatility in drug design .

Structure-Activity Relationship (SAR) Trends

Key observations from comparative studies include:

Core Structure : Benzimidazole derivatives (e.g., S10) generally outperform benzoxazole analogs in TNF-α inhibition due to enhanced hydrogen bonding and aromatic interactions .

Substituent Effects :

  • Electron-withdrawing groups (e.g., sulfonamide) improve binding affinity.
  • Hydrophobic substituents (e.g., N-phenyl, methoxy) enhance target engagement and pharmacokinetics .

Potency : Small structural changes (e.g., from S10 to 4e) can yield significant activity improvements, highlighting the scaffold’s tunability .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC50) Reference
2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide (S10) Benzimidazole N-phenyl, sulfonamide 14 μM (TNF-α)
Compound 4e Benzimidazole Optimized phenyl/benzimidazole groups 3 μM (TNF-α)
CID-24284406 Benzimidazole N,N-diethyl, 6-methyl N/A (favorable docking)
2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole None N/A
N-[6-(4-methoxyphenoxy)-...benzenesulfonamide Benzimidazole Methoxyphenoxy, benzenesulfonamide N/A

Biological Activity

2-Oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by the following molecular formula and structure:

PropertyDetails
Molecular Formula C15H15N3O3S
Molecular Weight 303.34 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with appropriate sulfonyl chlorides under controlled conditions. The reaction often utilizes solvents like dichloromethane and requires careful temperature management to optimize yield and purity.

The biological activity of this compound primarily revolves around its ability to interact with various molecular targets, including enzymes and receptors. Its sulfonamide group enhances solubility and reactivity, making it a versatile candidate for drug development. The compound has been shown to inhibit enzyme activity by binding to active sites, which prevents substrate interaction and leads to biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Potential

The compound has also shown promise as an anticancer agent. In cell-based assays targeting different cancer cell lines, it exhibited cytotoxic effects with IC50 values in the low micromolar range (10–30 µM). Notably, it has been identified as a potential inhibitor of specific cancer-related pathways, particularly those involving the retinoic acid receptor-related orphan receptor γ (RORγ) .

Study 1: Enzyme Inhibition

A study focused on the inhibition of carbonic anhydrase revealed that this compound effectively reduces enzyme activity with an IC50 value of approximately 25 µM. This inhibition is attributed to the compound's ability to bind competitively at the active site .

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 20 µg/mL, suggesting potential for development into a therapeutic agent for bacterial infections .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound 10–50 µg/mL10–30 µM
N-methyl-2-oxo-N-phenyl-1,3-dihydrobenzimidazole 20–60 µg/mL15–35 µM
N-(2-hydroxyethyl)-2-oxo-N-phenyl-benzimidazole >100 µg/mL>50 µM

Q & A

Q. What are the key synthetic routes for 2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting from benzimidazole precursors. Key steps include sulfonamide coupling using N-phenylamine derivatives under anhydrous conditions. Intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixtures). Yield optimization requires controlled reaction temperatures (40–60°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm aromatic proton environments and sulfonamide linkages.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies characteristic bands for C=O (1650–1700 cm1^{-1}) and S=O (1150–1250 cm1^{-1}) .

Q. How is crystallographic data for this compound analyzed, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is performed using Mo-Kα radiation. Structures are solved with SHELXT (direct methods) and refined via SHELXL (full-matrix least squares). The WinGX suite integrates data processing and visualization .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) assess interactions with enzymes like carbonic anhydrase. Ligand preparation involves geometry optimization (Gaussian09), while binding free energy is calculated using MM-PBSA. Validation requires comparing computational results with in vitro assays (e.g., enzyme inhibition IC50_{50}) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values may arise from assay conditions (pH, solvent). Orthogonal validation methods include:

  • Replicating assays under standardized protocols (e.g., fixed DMSO concentrations).
  • Cross-referencing with structural analogs (e.g., 4-methoxybenzenesulfonamide derivatives) to identify substituent effects .

Q. How do reaction conditions influence regioselectivity during sulfonamide functionalization?

Regioselectivity in electrophilic substitution is controlled by:

  • Solvent polarity : Polar aprotic solvents (DMF) favor para-substitution.
  • Catalysts : Lewis acids (AlCl3_3) direct sulfonation to electron-rich positions. Kinetic studies (HPLC monitoring) and DFT calculations (B3LYP/6-31G*) map transition states .

Q. What experimental designs are critical for studying the compound’s metabolic stability?

  • In vitro microsomal assays : Liver microsomes (human/rat) incubated with NADPH, analyzed via LC-MS/MS for metabolite profiling.
  • Isotope labeling : 14C^{14} \text{C}-tagged compounds track degradation pathways.
  • CYP450 inhibition assays : Identify enzymes involved in metabolism .

Data Analysis & Optimization

Q. How are conflicting crystallographic data (e.g., bond length anomalies) reconciled?

Discrepancies between experimental and theoretical bond lengths are resolved via:

  • Hirshfeld surface analysis : Visualizes intermolecular interactions.
  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for crystal twinning .

Q. What methods optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : PEG-400/water mixtures enhance aqueous solubility.
  • Salt formation : Sodium or hydrochloride salts improve bioavailability.
  • Nanoformulation : Liposomal encapsulation reduces aggregation .

Structural & Mechanistic Studies

Q. How does substituent variation on the phenyl ring affect biological activity?

Quantitative Structure-Activity Relationship (QSAR) models correlate electron-withdrawing groups (e.g., -F, -Cl) with enhanced enzyme inhibition. Hammett constants (σ) and π-hydrophobicity parameters guide rational design .

Q. What mechanistic insights explain the compound’s degradation under acidic conditions?

Acid hydrolysis targets the benzimidazole ring’s lactam bond. Degradation pathways are mapped using LC-MS and 1H^1 \text{H}-NMR, revealing intermediates like 5-sulfamoyl anthranilic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.